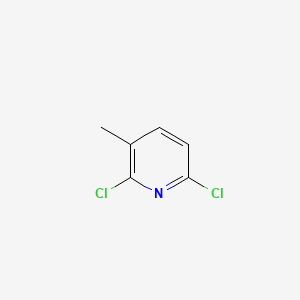

2,6-Dicloro-3-metilpiridina

Descripción general

Descripción

2,6-Dichloro-3-methylpyridine is a useful research compound. Its molecular formula is C6H5Cl2N and its molecular weight is 162.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,6-Dichloro-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

La 2,6-Dicloro-3-metilpiridina es una materia prima e intermedio importante utilizado en la síntesis orgánica . Se utiliza para crear una variedad de otros compuestos químicos, contribuyendo al desarrollo de nuevos materiales y procesos en el campo de la química .

Farmacéuticos

Este compuesto juega un papel significativo en la industria farmacéutica . Sirve como un intermedio clave en la síntesis de varios fármacos farmacéuticos . Los fármacos específicos a los que contribuye no se especifican en las fuentes, pero su uso generalizado sugiere que puede estar involucrado en una amplia gama de aplicaciones farmacéuticas .

Agroquímicos

La this compound también se utiliza en la industria agroquímica . Es un componente clave en la síntesis de varios agroquímicos, incluidos los pesticidas . Por ejemplo, se utiliza en la síntesis de trifluorometilpiridinas, que son ingredientes activos en muchos productos agroquímicos .

Campos de Colorantes

El compuesto se utiliza en la industria de los colorantes . Si bien las aplicaciones específicas no se detallan en las fuentes, es probable que se utilice como intermedio en la síntesis

Safety and Hazards

Mecanismo De Acción

Target of Action

2,6-Dichloro-3-methylpyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . 2,6-Dichloro-3-methylpyridine plays a crucial role in these reactions.

Biochemical Pathways

It is known that the compound is used in the sm coupling reaction, which is a key process in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. Therefore, the compound indirectly influences various biochemical pathways through its role in the synthesis of other compounds.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in biological systems

Result of Action

The primary result of the action of 2,6-Dichloro-3-methylpyridine is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action of 2,6-Dichloro-3-methylpyridine is influenced by various environmental factors. For instance, the SM coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound’s solubility in water can affect its efficacy and stability in different environments

Análisis Bioquímico

Biochemical Properties

2,6-Dichloro-3-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways.

Cellular Effects

The effects of 2,6-Dichloro-3-methylpyridine on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,6-Dichloro-3-methylpyridine can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, 2,6-Dichloro-3-methylpyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can result in the accumulation of substrates and the depletion of products . Furthermore, 2,6-Dichloro-3-methylpyridine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2,6-Dichloro-3-methylpyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, 2,6-Dichloro-3-methylpyridine can undergo degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, which can further influence cellular processes. Long-term studies have shown that prolonged exposure to 2,6-Dichloro-3-methylpyridine can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes.

Dosage Effects in Animal Models

The effects of 2,6-Dichloro-3-methylpyridine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological effects occur. High doses of 2,6-Dichloro-3-methylpyridine can lead to adverse effects, such as liver toxicity and oxidative stress.

Metabolic Pathways

2,6-Dichloro-3-methylpyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body. The involvement of 2,6-Dichloro-3-methylpyridine in these metabolic pathways can influence metabolic flux and the levels of different metabolites.

Transport and Distribution

The transport and distribution of 2,6-Dichloro-3-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins . It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 2,6-Dichloro-3-methylpyridine can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of 2,6-Dichloro-3-methylpyridine within tissues can also be affected by its binding to plasma proteins.

Subcellular Localization

The subcellular localization of 2,6-Dichloro-3-methylpyridine is an important determinant of its activity and function. It can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is often mediated by targeting signals or post-translational modifications. The subcellular localization of 2,6-Dichloro-3-methylpyridine can influence its interactions with other biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

2,6-dichloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKCOPEHZTQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355732 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-94-4 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)